molecular formula C27H29N3O3 B1679360 NNC 63-0532 CAS No. 250685-44-0

NNC 63-0532

Cat. No.: B1679360
CAS No.: 250685-44-0
M. Wt: 443.5 g/mol
InChI Key: DSEIKQVUTKGLGT-UHFFFAOYSA-N
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Description

NNC 63-0532, also known as methyl [8-(1-naphthylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]acetate, is a nociceptoid drug used in scientific research. The function of this receptor is still poorly understood, but it is thought to have roles in many disorders such as pain, drug addiction, development of tolerance to opioid drugs, and psychological disorders such as anxiety and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNC 63-0532 involves several steps. One of the key steps is the formation of the spirocyclic structure, which is achieved through a series of cyclization reactions. The starting materials typically include a naphthalene derivative and a phenyl derivative, which are reacted under specific conditions to form the desired spirocyclic compound . The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes as those used in laboratory settings, but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques could help achieve this goal.

Chemical Reactions Analysis

Types of Reactions

NNC 63-0532 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Properties

IUPAC Name

methyl 2-[8-(naphthalen-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIKQVUTKGLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397885
Record name NNC 63-0532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250685-44-0
Record name NNC 63-0532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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